3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole-benzamide class of heterocyclic molecules. Its structure features a thienopyrazole core fused with a benzamide moiety, substituted with methoxy groups at the 3-position of the benzamide ring and the 4-position of the phenyl ring attached to the pyrazole.
The compound’s structural determination likely employs X-ray crystallography using software like SHELX, a widely used system for small-molecule refinement . While specific pharmacological data are unavailable in the provided evidence, analogs of this class are often explored for biological activity due to their electron-rich aromatic systems and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-15-8-6-14(7-9-15)23-19(17-11-28(25)12-18(17)22-23)21-20(24)13-4-3-5-16(10-13)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZLFDYZIDYLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thieno[3,4-c]pyrazole core is synthesized through cyclization processes involving appropriate precursors. Advanced methods such as continuous flow synthesis and catalytic systems may be employed to enhance yield and efficiency in industrial settings .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, derivatives of thienopyrimidine have shown significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity, demonstrating potential efficacy against certain bacterial strains.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted by Elmongy et al. (2022) synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. They found that certain derivatives exhibited an inhibition rate ranging from 43% to 87% against non-small cell lung cancer .
- In another study focusing on structure-activity relationships, compounds with electron-withdrawing groups showed enhanced cytotoxicity against the MDA-MB-231 cell line, suggesting that modifications to the molecular structure can significantly influence biological activity .
- Mechanism of Action :
Data Tables
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural variations among closely related compounds:
Electronic and Steric Effects
- Methoxy vs. Bromo/Methyl (Analog 1): Methoxy groups (-OCH₃) are electron-donating, increasing resonance stabilization of the aromatic ring. The methyl group (Analog 1) reduces solubility compared to methoxy due to lower polarity .
- Methoxy vs. Nitro/Trichlorophenyl (Analog 2): The nitro group (-NO₂) in Analog 2 is strongly electron-withdrawing, which could reduce nucleophilicity of the benzamide.
Hypothetical Pharmacological Implications
- Solubility : The target compound’s dual methoxy groups may improve aqueous solubility compared to Analog 1 (methyl substituent) but less than Analog 2 (polar nitro group).
- Bioactivity : Methoxy groups are associated with enhanced binding to receptors requiring π-π stacking (e.g., kinase inhibitors). Analog 1’s bromo group might improve halogen bonding in hydrophobic pockets, while Analog 2’s nitro group could confer reactivity in redox-active environments.
Q & A
Q. Q1. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
- Step 1: Employ a multi-step synthesis starting with refluxing 2-thiophenecarboxylic acid hydrazide in ethyl alcohol, followed by controlled addition of aryl isothiocyanates to form thiosemicarbazide intermediates .
- Step 2: Optimize cyclization using catalysts like potassium carbonate or trichloroisocyanuric acid (TCICA) in acetonitrile under nitrogen atmosphere to prevent oxidation .
- Step 3: Monitor reaction progress via TLC and purify via column chromatography. Yield improvements (>70%) are achievable by adjusting stoichiometry (1.0–1.2 equiv. of aryl substituents) and solvent polarity (e.g., dichloromethane/water biphasic systems) .
Q. Q2. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1050 cm⁻¹) .
- NMR (¹H/¹³C): Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thieno-pyrazole rings) and carbon signals for backbone confirmation .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
Advanced Research Questions
Q. Q3. How can researchers design pharmacological assays to evaluate target-specific interactions?
Methodological Answer:
- In Vitro Binding Assays: Use competitive displacement assays with radiolabeled ligands (e.g., ³H-labeled GPCR ligands) to measure IC₅₀ values. Include positive controls (e.g., known antagonists) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) by immobilizing target proteins on sensor chips .
- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites, guided by crystallographic data of homologous receptors .
Q. Q4. What experimental frameworks are suitable for assessing environmental persistence and ecotoxicological risks?
Methodological Answer:
- Biodegradation Studies: Incubate the compound under aerobic/anaerobic conditions (OECD 301/311 guidelines) and quantify degradation products via LC-MS/MS .
- Ecotoxicology: Test acute toxicity on Daphnia magna (48-h LC₅₀) and chronic effects on algal growth (OECD 201/202). Use QSAR models to extrapolate data to other species .
Q. Q5. How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardization: Replicate assays under controlled conditions (pH 7.4, 37°C) using >95% pure compound (HPLC-verified) .
- Orthogonal Assays: Cross-validate results using disparate methods (e.g., cell viability vs. enzymatic activity assays) .
- Meta-Analysis: Statistically aggregate data from multiple studies, adjusting for variables like solvent polarity (DMSO vs. ethanol) .
Q. Q6. What computational strategies predict reactivity and stability in physiological environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/lipid bilayers to assess membrane permeability .
- Accelerated Stability Testing: Use Arrhenius modeling (40–60°C, 75% RH) to extrapolate shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
